Mexicanolide
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Overview
Description
Mexicanolide is a compound derived from the heartwood of Cedrela odorata, a species belonging to the Meliaceae family.
Preparation Methods
The preparation of Mexicanolide involves the extraction from the heartwood of Cedrela odorata trees. The synthetic routes and reaction conditions for this compound are detailed in various studies. Typically, the extraction process involves the use of organic solvents to isolate the compound from the wood. Industrial production methods focus on optimizing the yield and purity of the compound through controlled extraction and purification processes .
Chemical Reactions Analysis
Mexicanolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions vary depending on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of ketones and aldehydes, while reduction reactions can produce alcohols .
Scientific Research Applications
Mexicanolide has a wide range of scientific research applications. In chemistry, it is studied for its unique molecular structure and reactivity. In biology, it has been investigated for its potential insecticidal and antifeedant properties, making it a candidate for natural pest control solutions. In medicine, research has focused on its potential antimalarial and antitripanocidal effects. Additionally, the compound has industrial applications, particularly in the development of bioactive materials and natural product-based pesticides .
Mechanism of Action
The mechanism of action of Mexicanolide involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through the inhibition of certain enzymes and disruption of cellular processes in target organisms. For example, its insecticidal properties are attributed to its ability to interfere with the normal functioning of insect nervous systems, leading to paralysis and death .
Comparison with Similar Compounds
Mexicanolide is often compared with other similar compounds, particularly those within the Meliaceae family. Similar compounds include limonoids and triterpenoids, which share structural features and biological activities. this compound is unique due to its specific molecular structure and the distinct biological activities it exhibits. Other similar compounds include gedunin and methyl angolensate, which are also derived from the heartwood of Cedrela species .
Properties
CAS No. |
1915-67-9 |
---|---|
Molecular Formula |
C27H32O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-[(2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,13,16-17,19,24H,6,8,10-12H2,1-5H3/t16-,17-,19-,24-,26+,27?/m0/s1 |
InChI Key |
DNFJSIPZGYBGON-WQHNEYGDSA-N |
SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=C1CC(=O)O[C@H]2C4=COC=C4)C[C@H]5C(=O)C([C@@H](C3(C5=O)C)CC(=O)OC)(C)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)CC4=C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonyms |
mexicanolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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